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Abstract
Z-Phenylalaninol, a chiral amino alcohol, is a pivotal building block in synthetic organic

chemistry, most notably in the development of pharmaceuticals. Its strategic importance stems

from the foundational N-protection of the amino acid L-phenylalanine with a benzyloxycarbonyl

(Z) group, enabling precise chemical manipulations. This technical guide provides a

comprehensive overview of the discovery and history of Z-Phenylalaninol, detailed

experimental protocols for its synthesis, a compilation of its quantitative data, and its critical

role in the synthesis of HIV protease inhibitors.

Discovery and History
The story of Z-Phenylalaninol is intrinsically linked to the advent of modern peptide chemistry.

Prior to the 1930s, the controlled synthesis of peptides was a significant challenge due to the

difficulty in selectively protecting the amino group of one amino acid while activating the

carboxyl group for amide bond formation. A breakthrough occurred in 1932 when Max

Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a

protecting group for amines. This innovation provided a robust and selectively cleavable N-

terminal protection, revolutionizing peptide synthesis.

The "Z" in Z-Phenylalaninol refers to this benzyloxycarbonyl protecting group. The synthesis

of Z-Phenylalaninol itself is a logical extension of this protective group strategy, involving the
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reduction of the carboxylic acid of Z-L-phenylalanine to the corresponding primary alcohol. This

transformation yields a stable, chiral building block that retains the stereochemical integrity of

the parent amino acid while providing a hydroxyl group for further synthetic modifications. This

has made Z-Phenylalaninol a valuable intermediate in the synthesis of complex molecules,

particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of Z-L-Phenylalaninol are crucial for its identification,

characterization, and use in synthesis. Below is a compilation of key quantitative data.

Table 1: Physicochemical Properties of Z-L-
Phenylalaninol

Property Value

Molecular Formula C₁₇H₁₉NO₃

Molecular Weight 285.34 g/mol

Appearance White to off-white crystalline powder

Melting Point 90-92 °C

Optical Rotation ([α]²⁰/D) -30° (c=1 in chloroform)

CAS Number 6372-14-1

Table 2: Spectroscopic Data for Z-L-Phenylalaninol[1]
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Spectroscopy Data

¹H NMR (CDCl₃)

δ 7.40 - 7.20 (m, 10H, Ar-H), 5.10 (s, 2H, -CH₂-

Ph), 4.95 (br d, 1H, NH), 3.95 (m, 1H, CH-

CH₂OH), 3.65 (m, 2H, -CH₂OH), 2.85 (d, 2H, -

CH₂-Ph), 2.10 (br s, 1H, OH)

¹³C NMR (CDCl₃)

δ 156.5 (C=O), 138.0, 136.5, 129.3, 128.5,

128.1, 128.0, 126.6 (Ar-C), 67.0 (-O-CH₂-Ph),

65.5 (-CH₂OH), 55.0 (CH-NH), 38.0 (-CH₂-Ph)

Infrared (IR) (KBr)

3350 (O-H stretch), 3320 (N-H stretch), 3030 (Ar

C-H stretch), 2930, 2870 (Aliphatic C-H stretch),

1690 (C=O stretch, urethane), 1530 (N-H bend),

1250 (C-O stretch), 740, 700 (Ar C-H bend)

cm⁻¹

Mass Spectrometry (EI)
m/z 285 (M⁺), 194, 178, 120, 108, 91 (base

peak), 77, 65

Experimental Protocols
The synthesis of Z-L-Phenylalaninol is typically achieved through the reduction of the

corresponding N-protected amino acid, Z-L-phenylalanine. A common and effective method

involves the use of sodium borohydride.

Synthesis of Z-L-Phenylalaninol from Z-L-Phenylalanine
Materials:

Z-L-Phenylalanine

Sodium Borohydride (NaBH₄)

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH), anhydrous

Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser

Ice bath

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve Z-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred

solution, add sodium borohydride (2.0 - 2.5 eq) portion-wise, ensuring the temperature

remains below 10 °C.

Reaction: After the addition of sodium borohydride is complete, slowly add anhydrous

methanol (1.0 - 1.5 eq) dropwise to the reaction mixture at 0 °C.

Reflux: Remove the ice bath and allow the reaction mixture to warm to room temperature.

Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Quenching: After the reaction is complete, cool the mixture to room temperature and then to

0 °C with an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water.
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Extraction: Concentrate the reaction mixture under reduced pressure using a rotary

evaporator to remove the THF. To the remaining aqueous residue, add ethyl acetate

(EtOAc). Transfer the mixture to a separatory funnel. Wash the organic layer successively

with saturated aqueous NaHCO₃ solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by silica gel column chromatography using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Z-L-Phenylalaninol.

Visualization of Synthetic Workflow
Z-L-Phenylalaninol is a key chiral building block in the synthesis of numerous pharmaceuticals,

including the first-generation HIV protease inhibitor, Saquinavir. The following diagram

illustrates the synthetic workflow from L-phenylalanine to Z-L-Phenylalaninol and its

subsequent incorporation into a simplified peptide backbone, representing a core structural

motif of such inhibitors.
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Synthetic Workflow of Z-L-Phenylalaninol in HIV Protease Inhibitor Synthesis

Preparation of Z-L-Phenylalaninol

Application in Peptide Synthesis
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  Protection (Z-Cl, base)
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  Coupling

Protected Amino Acid (e.g., Boc-Asparagine)

Activated Amino Acid

  Activation (e.g., DCC/NHS)

Simplified HIV Protease Inhibitor Backbone

  Further Elaboration

Click to download full resolution via product page

Caption: Synthetic pathway from L-Phenylalanine to Z-L-Phenylalaninol and its use in peptide

synthesis.

Conclusion
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Z-Phenylalaninol stands as a testament to the enduring legacy of the benzyloxycarbonyl

protecting group in organic synthesis. Its preparation from the readily available chiral pool

amino acid, L-phenylalanine, provides a versatile and stereochemically defined building block.

The detailed physicochemical, spectroscopic, and synthetic data provided in this guide are

intended to support researchers, scientists, and drug development professionals in the effective

utilization of this important chiral amino alcohol in their synthetic endeavors, particularly in the

pursuit of novel therapeutics.

To cite this document: BenchChem. [Z-Phenylalaninol: A Technical Guide to its Discovery,
Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b126708#discovery-and-history-of-z-phenylalaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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